molecular formula C13H16N2O2 B2713739 4-(4-Methylbenzoyl)-1-piperazinecarbaldehyde CAS No. 57238-80-9

4-(4-Methylbenzoyl)-1-piperazinecarbaldehyde

Cat. No.: B2713739
CAS No.: 57238-80-9
M. Wt: 232.283
InChI Key: DGSNCZOOCMPWNM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “4-(4-Methylbenzoyl)-1-piperazinecarbaldehyde” are not explicitly mentioned in the search results .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its boiling point, melting point, density, and more. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the search results .

Scientific Research Applications

Visible-Light-Driven Synthesis Protocols

One study presents a visible-light-promoted decarboxylative annulation protocol for synthesizing piperazines, which are pivotal scaffolds in medicinal chemistry. This process utilizes a glycine-based diamine and various aldehydes, including potentially those related to 4-(4-Methylbenzoyl)-1-piperazinecarbaldehyde, under mild conditions to produce 2-aryl, 2-heteroaryl, and 2-alkyl piperazines efficiently (Robin Gueret et al., 2020).

Antimicrobial Activity of Piperazine Derivatives

Another study investigates the antimicrobial activities of new 1,2,4-triazole derivatives, where the synthesis involves the reaction of various ester ethoxycarbonylhydrazones with primary amines, including derivatives that might share structural similarities with this compound. Some compounds exhibited moderate to good antimicrobial activities against tested microorganisms (H. Bektaş et al., 2010).

Bichromophoric Dye Synthesis

Research into the synthesis of bichromophoric dyes derived from benzo[1,3]oxazine systems could provide insights into the photophysical properties of related compounds, including those incorporating this compound. These compounds show potential for high-performance dyes with specific absorption characteristics (Yaroslav Prostota et al., 2013).

Novel Derivatives for Pharmacological Evaluation

A study on the design, synthesis, and pharmacological evaluation of novel derivatives incorporating 4-methyl piperazine showcases the potential for developing compounds with significant antidepressant and antianxiety activities. This suggests that derivatives of this compound could be explored for similar biological activities (J. Kumar et al., 2017).

Crystal and Molecular Structure Analyses

Investigations into the crystal and molecular structures of related piperazine derivatives, such as trans-1,4-dibenzoyl-2,5-dimethylpiperazine, provide valuable insights into the conformational properties and potential reactivity of this compound. Understanding these structural details can aid in the design of new compounds with optimized properties (K. Okamoto et al., 1979).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. Unfortunately, the specific mechanism of action for “4-(4-Methylbenzoyl)-1-piperazinecarbaldehyde” is not available in the search results .

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of a compound and how to handle it safely. Unfortunately, the specific safety and hazards information for “4-(4-Methylbenzoyl)-1-piperazinecarbaldehyde” is not available in the search results .

Future Directions

The future directions for a compound could involve new synthesis methods, applications, or research areas. Unfortunately, the specific future directions for “4-(4-Methylbenzoyl)-1-piperazinecarbaldehyde” are not available in the search results .

Properties

IUPAC Name

4-(4-methylbenzoyl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-11-2-4-12(5-3-11)13(17)15-8-6-14(10-16)7-9-15/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSNCZOOCMPWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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